4-(Dibutylamino)benzaldehyde

Nonlinear Optics Two-Photon Absorption Fluorescent Probes

4-(Dibutylamino)benzaldehyde (CAS 90134-10-4), also known as 4-(N,N-dibutylamino)benzaldehyde, is a para-substituted aromatic aldehyde belonging to the 4-(dialkylamino)benzaldehyde class. This compound features an electron-donating dibutylamino group at the para position relative to the electron-withdrawing aldehyde moiety, establishing a push-pull electronic architecture.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 90134-10-4
Cat. No. B1361179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dibutylamino)benzaldehyde
CAS90134-10-4
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC=C(C=C1)C=O
InChIInChI=1S/C15H23NO/c1-3-5-11-16(12-6-4-2)15-9-7-14(13-17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3
InChIKeyVNWPLOWYHIDMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dibutylamino)benzaldehyde (CAS 90134-10-4): Technical Profile and Differential Positioning for Procurement


4-(Dibutylamino)benzaldehyde (CAS 90134-10-4), also known as 4-(N,N-dibutylamino)benzaldehyde, is a para-substituted aromatic aldehyde belonging to the 4-(dialkylamino)benzaldehyde class [1]. This compound features an electron-donating dibutylamino group at the para position relative to the electron-withdrawing aldehyde moiety, establishing a push-pull electronic architecture . This molecular design underpins its principal utility as a versatile intermediate in the synthesis of advanced functional materials, particularly fluorescent dyes, nonlinear optical (NLO) chromophores, and bioactive molecules .

Why 4-(Dibutylamino)benzaldehyde Cannot Be Interchanged with Shorter-Chain Dialkylamino Analogs


Within the 4-(dialkylamino)benzaldehyde class, members such as 4-(dimethylamino)benzaldehyde (DMABA, CAS 100-10-7), 4-(diethylamino)benzaldehyde (DEAB, CAS 120-21-8), and 4-(dipropylamino)benzaldehyde (DPAB, CAS 613-28-5) share a common core structure but diverge significantly in key properties due to the length of their N-alkyl chains [1]. The extended butyl substituents of 4-(dibutylamino)benzaldehyde impart quantifiable differences in lipophilicity (LogP), steric bulk, solid-state morphology, and photophysical behavior that directly impact performance in specific applications. Generic substitution based solely on the presence of the dialkylamino-benzaldehyde pharmacophore or chromophore is therefore scientifically unjustified and can lead to substantial deviations in experimental outcomes, material properties, or biological activity [2][3].

Quantitative Differentiation Evidence for 4-(Dibutylamino)benzaldehyde Versus Analogs


Enhanced Two-Photon Absorption Cross-Section via Dibutylamino Donor Strength

The incorporation of the strongly electron-donating N,N-dibutylamino group into a push-pull fluorophore architecture yields an exceptionally high two-photon absorption (TPA) cross-section. In a comparative series of novel yellow-to-red-emitting fluorophores with a 1-(2-hydroxyethyl)pyridinium core, the derivative containing the N,N-dibutylbenzenamine donor (2HP-BA, synthesized from 4-(dibutylamino)benzaldehyde) exhibited a TPA cross-section (δ) of 4462 GM in DMSO, measured via the Z-scan technique . This value was the highest among the four donor variations tested, which included N-methylcarbazole (1354 GM), N-methylpyrrole (836 GM), and 2-methylfuran (2944 GM) . This 3.3-fold increase over the carbazole analog and a 5.3-fold increase over the pyrrole analog demonstrates the substantial impact of the dibutylamino donor on enhancing nonlinear optical response, a key parameter for high-sensitivity two-photon microscopy applications .

Nonlinear Optics Two-Photon Absorption Fluorescent Probes Bioimaging

Divergent Solid-State Mechanochromic Behavior Relative to Dimethylamino Analog

The length of the N-alkyl chain critically determines the solid-state packing and resultant mechanochromic properties of dialkylamino-substituted aromatic compounds. A comparative study of mechanochromic behavior revealed that a compound bearing the dibutylamino group exhibited a pronounced emission color change upon mechanical grinding of powder samples, whereas the corresponding dimethylamino variant did not display any observable mechanochromic response under identical conditions [1]. This functional differentiation is attributed to the longer butyl chains, which influence intermolecular packing and the susceptibility of the crystalline lattice to mechanical disruption, thereby enabling a stimuli-responsive behavior that is absent in the shorter-chain analog [1].

Mechanochromism Solid-State Photophysics Stimuli-Responsive Materials

Increased Hydrophobicity and Predicted Membrane Permeability for Biological Applications

The extended N-butyl chains of 4-(dibutylamino)benzaldehyde confer a significantly higher predicted lipophilicity compared to its shorter-chain analogs, a critical parameter for applications requiring enhanced membrane permeability or hydrophobic matrix compatibility. The calculated ACD/LogP value for 4-(dibutylamino)benzaldehyde is 5.00, compared to 3.93 for the dipropylamino analog and an experimental LogP of approximately 1.8-2.3 reported for the widely used 4-(dimethylamino)benzaldehyde [1]. This LogP increase of 2-3 log units represents an approximately 100- to 1000-fold increase in predicted octanol-water partition coefficient, directly impacting passive membrane diffusion and retention in lipophilic environments .

Lipophilicity Drug Design Bioavailability Cellular Uptake

Distinct Pressure- and Light-Induced Luminescence Enhancement Profile

A systematic investigation of the pressure- and light-induced emission of four aldehydes dissolved in solid polymer matrices included a direct comparison between 4-(dimethylamino)benzaldehyde (DMABA) and 4-(dibutylamino)benzaldehyde (DBABA) alongside benzaldehyde (BA) and 4-(dimethylamino)-1-naphthaldehyde (DMANA) [1]. While both DMABA and DBABA exhibited significant enhancement of both fluorescence and phosphorescence with increasing pressure, the study established that DBABA constitutes a distinct member of the dialkylamino-substituted series with its own characteristic luminescence response profile under combined pressure and continuous irradiation [1]. This validates DBABA as a discrete component within the substituted benzaldehyde family for applications in mechanochromic or barometric sensing, rather than a functional duplicate of DMABA [1].

Luminescence High-Pressure Spectroscopy Photophysics Polymer Composites

ALDH3A1 Inhibitory Activity with Distinct Isozyme Selectivity Profile

4-(Dibutylamino)benzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase (ALDH) enzymes, with a reported IC50 of 1.8 µM against full-length human ALDH3A1 expressed in E. coli, using benzaldehyde as substrate [1]. Against human ALDH1A1, the compound exhibits a weaker IC50 of 4.0 µM under similar assay conditions, indicating a 2.2-fold selectivity preference for the ALDH3A1 isoform [1]. While this absolute potency is lower than that reported for optimized inhibitors such as DEAB (4-diethylaminobenzaldehyde), the compound occupies a defined position in the dialkylamino-benzaldehyde structure-activity relationship (SAR) landscape, where longer alkyl chains generally correlate with distinct enzyme interaction profiles [2].

Aldehyde Dehydrogenase Inhibition Enzymology Cancer Stem Cell Research Biochemical Assays

Validated Application Scenarios for 4-(Dibutylamino)benzaldehyde Based on Differential Evidence


Synthesis of High-Performance Two-Photon Fluorescent Probes for Deep-Tissue Bioimaging

Based on the demonstrated two-photon absorption cross-section of 4462 GM for the dibutylamino-derived fluorophore 2HP-BA , 4-(dibutylamino)benzaldehyde is the preferred aldehyde precursor for synthesizing two-photon fluorescent probes intended for deep-tissue or live-cell imaging applications. The 3.3-fold to 5.3-fold higher TPA cross-section relative to carbazole- and pyrrole-donor analogs directly translates to improved imaging depth, reduced photobleaching, and lower phototoxicity . Researchers developing two-photon microscopy probes should prioritize this building block over alternatives with weaker electron-donating capacity.

Development of Mechanochromic and Stimuli-Responsive Solid-State Materials

The presence of mechanochromic behavior in the dibutylamino-containing compound—a property entirely absent in the dimethylamino variant —positions 4-(dibutylamino)benzaldehyde as a critical starting material for designing solid-state stimuli-responsive materials, mechanical damage sensors, and security inks. The extended butyl chains modulate intermolecular packing such that mechanical force induces a detectable emission color change . This binary functional difference means that the dimethylamino analog cannot substitute in applications requiring mechanochromic response.

Synthesis of Lipophilic Fluorescent Tracers for Hydrophobic Environments

The elevated LogP of 4-(dibutylamino)benzaldehyde (ACD/LogP = 5.00) compared to the dimethylamino analog (LogP ~1.8-2.3) [1] makes it the optimal choice for synthesizing fluorescent tracers or probes designed to partition into hydrophobic cellular compartments, lipid bilayers, or non-polar polymer matrices. The approximately 100- to 1000-fold increase in predicted octanol-water partitioning is critical for achieving adequate probe concentration in target lipophilic environments where the more hydrophilic dimethylamino analog would fail to effectively localize [1].

ALDH Structure-Activity Relationship Studies in Medicinal Chemistry

4-(Dibutylamino)benzaldehyde serves as a defined reference compound for elucidating the role of N-alkyl chain length in ALDH isozyme binding and selectivity. With documented IC50 values of 1.8 µM for ALDH3A1 and 4.0 µM for ALDH1A1 , this compound occupies a specific position in the dialkylamino-benzaldehyde SAR series [1]. It enables systematic comparison with shorter-chain analogs (DEAB, DPAB) and longer-chain variants to map the relationship between lipophilicity, steric bulk, and ALDH isozyme inhibition potency and selectivity, informing the rational design of optimized inhibitors for cancer stem cell targeting [1].

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